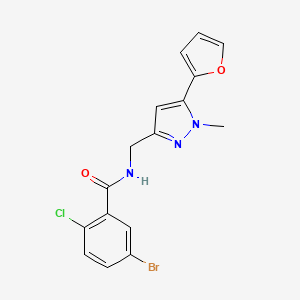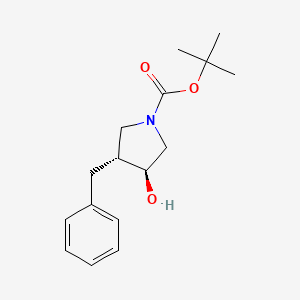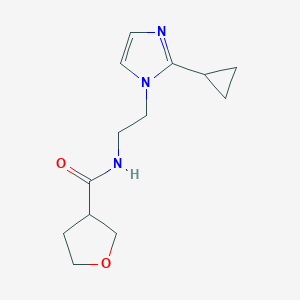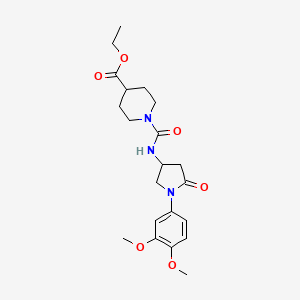
2-(3-methoxybenzamido)-N,4,5-trimethylthiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(3-methoxybenzamido)-N,4,5-trimethylthiophene-3-carboxamide” is a benzamide derivative. Benzamides are a significant class of amide compounds that have been widely used in medical, industrial, biological, and potential drug industries .
Synthesis Analysis
While specific synthesis information for this compound is not available, benzamide compounds are often synthesized from benzoic acid or its derivatives and amine derivatives .
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be analyzed using various spectroscopic methods, including IR, 1H NMR, and 13C NMR .
Aplicaciones Científicas De Investigación
Receptor Binding Studies
A study on the potential of new iodobenzamide derivatives, such as N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide, for visualizing primary breast tumors in vivo through preferential binding to sigma receptors overexpressed on breast cancer cells, highlights the relevance of methoxybenzamide compounds in receptor binding studies for cancer diagnosis (Caveliers, Everaert, John, Lahoutte, & Bossuyt, 2002).
Neurotransmitter Receptor Imaging
Research on serotonin-1A (5-HT1A) receptors, which play a significant role in the pathophysiology of psychiatric and neurodegenerative disorders, utilized compounds such as 4-(2'-methoxyphenyl)-1-[2'-(N-2'-pyridinyl)-p-[18F]fluorobenzamido]ethylpiperazine ([18F]MPPF) for the quantitative analysis of 5-HT1A receptor densities in the brain regions of healthy human volunteers. This study underlines the importance of methoxybenzamide compounds in developing noninvasive imaging techniques for studying brain receptors (Passchier, van Waarde, Pieterman, Elsinga, Pruim, Hendrikse, Willemsen, & Vaalburg, 2000).
Antiemetic Therapy Research
The effectiveness of metoclopramide, a 4-amino-5-chloro-N-(2-diethyl-aminoethyl)-2-methoxybenzamide, against nausea and vomiting induced by cytoxic drugs was studied, indicating the application of methoxybenzamide compounds in developing treatments for chemotherapy-induced nausea (Vergin, Köhler, & Senn, 1984).
Epilepsy Research
In a study aimed at enhancing the specificity of 18F-MPPF PET abnormalities for localizing the epileptogenic zone in temporal lobe epilepsies, methoxybenzamide compounds were shown to be sensitive and specific in noninvasive imaging procedures, assisting in the presurgical assessment of patients (Didelot, Mauguière, Redouté, Bouvard, Lothe, Reilhac, Hammers, Costes, & Ryvlin, 2010).
Direcciones Futuras
Future research could focus on further exploring the biological activity of benzamide derivatives and developing more efficient synthetic methods for these compounds . Additionally, the use of chemometric pattern recognition techniques could help in the development of structure-activity relationship (SAR) models, which could guide the design of new benzamide derivatives with improved properties .
Propiedades
IUPAC Name |
2-[(3-methoxybenzoyl)amino]-N,4,5-trimethylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-9-10(2)22-16(13(9)15(20)17-3)18-14(19)11-6-5-7-12(8-11)21-4/h5-8H,1-4H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDQLFKTESVIRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC(=CC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxybenzamido)-N,4,5-trimethylthiophene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-butyl-1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2720921.png)

![2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-difluorophenyl)acetamide](/img/structure/B2720924.png)

![2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2720926.png)

![Methyl 5-[[(2-chloroacetyl)amino]methyl]-1,2-dimethylpyrrole-3-carboxylate](/img/structure/B2720928.png)

![1-(4-fluorophenyl)-5-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2720934.png)


![2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoic acid](/img/structure/B2720938.png)
![1-[4-(Acetylamino)phenyl]-1-cyclohexanecarboxylic acid](/img/structure/B2720940.png)